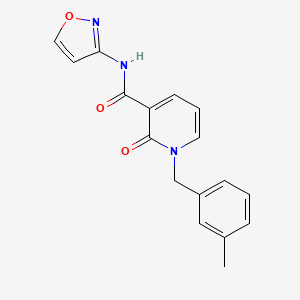
N-(isoxazol-3-yl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(isoxazol-3-yl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" is a highly functionalized molecule that likely exhibits a complex structure due to the presence of multiple reactive groups such as isoxazole, dihydropyridine, and carboxamide functionalities. These groups are known for their potential in various chemical reactions and biological activities.
Synthesis Analysis
The synthesis of highly functionalized pyridines, which are core components of the compound , can be achieved through a one-pot synthesis involving a rhodium carbenoid induced ring expansion of isoxazoles . This method starts with the formal insertion of rhodium vinylcarbenoids across the N-O bond of isoxazoles, followed by heating to induce rearrangement to 1,4-dihydropyridines, and finally, DDQ oxidation to afford the corresponding pyridines . This approach is general and can be applied to a range of carbenoid and isoxazole components, representing a unique strategy for synthesizing functionalized pyridines.
Molecular Structure Analysis
The molecular structure of the compound includes an isoxazole ring, which is a five-membered heterocycle with oxygen and nitrogen atoms. This moiety is known to participate in various chemical reactions, such as the formal [3 + 2] cycloaddition with ynamides to form pyrrole derivatives . The presence of the dihydropyridine and carboxamide groups also suggests potential for further functionalization and the formation of diastereomeric pairs, as seen in related compounds .
Chemical Reactions Analysis
Isoxazole moieties can undergo chemoselective nucleophilic chemistry, as demonstrated by the synthesis of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides . These compounds can be further oxidized to sulfonylmethyl isoxazoles, indicating the versatility of the isoxazole ring in undergoing chemical transformations. Additionally, the oxidative aromatization of isoxazolines to isoxazoles can be performed using efficient reagents like TBBDS and DBH under mild conditions , which could be relevant for the synthesis or modification of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. The isoxazole ring contributes to the molecule's polarity and potential hydrogen bonding capabilities. The dihydropyridine moiety may affect the compound's stability and reactivity, particularly in oxidation reactions. The carboxamide group is known for its hydrogen bonding potential and its influence on the solubility and melting point of the compound. The presence of a 3-methylbenzyl group could impart hydrophobic character and affect the overall molecular conformation.
Scientific Research Applications
Bioactivation and Metabolic Studies
- Studies have elucidated novel bioactivation pathways of isoxazole compounds, revealing mechanisms of ring opening in human liver microsomes, leading to the formation of glutathione adducts of cyanoacrolein derivatives. This research highlights the metabolic fate of isoxazole-containing compounds, which could be relevant for understanding the metabolism of N-(isoxazol-3-yl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (Jian Yu et al., 2011).
Synthesis and Chemical Properties
- The synthesis and reactivity of isoxazole derivatives have been explored, showing various methodologies for creating functionalized compounds. For instance, a one-pot synthesis approach for highly functionalized pyridines from isoxazoles has been reported, demonstrating the versatility of isoxazole rings in organic synthesis (J. R. Manning & H. Davies, 2008).
- Research on the auxiliary-directed Pd-catalyzed C(sp3)-H bond activation of α-aminobutanoic acid derivatives has shown how isoxazole-3-carboxamide derivatives can facilitate selective and efficient chemical transformations, leading to the synthesis of γ-substituted non-natural amino acids (K. Pasunooti et al., 2015).
Antimicrobial Activities
- The antimycobacterial activity of compounds containing dihydropyridine and isoxazole moieties has been evaluated. A study on N-aryl-1,4-dihydropyridine-3,5-dicarboxamides, which could be structurally related to the compound , showed promising anti-tuberculosis activity, indicating the potential of isoxazole-containing compounds in developing new antimicrobial agents (F. Mohammadpour, 2012).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the information about similar compounds, it can be inferred that the compound might interact with its targets, leading to changes in the biological activities mentioned above . The compound might inhibit or activate these targets, resulting in the modulation of the associated biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with similar compounds, it can be inferred that the compound might affect multiple biochemical pathways . The downstream effects of these pathways could include a variety of cellular responses, potentially contributing to the compound’s therapeutic effects.
Pharmacokinetics
The compound’s solubility in dmso is known , which could influence its bioavailability
Result of Action
Based on the biological activities associated with similar compounds, the compound might have a variety of effects at the molecular and cellular levels . These could include the inhibition of viral replication, reduction of inflammation, inhibition of cancer cell proliferation, and others .
Action Environment
It is known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds
properties
IUPAC Name |
1-[(3-methylphenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-12-4-2-5-13(10-12)11-20-8-3-6-14(17(20)22)16(21)18-15-7-9-23-19-15/h2-10H,11H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBUDMXPPXFYFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(isoxazol-3-yl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)benzamide](/img/structure/B2521922.png)
![Ethyl 5-((2-methylbenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2521923.png)
![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2521924.png)
![N-[5-acetyl-1-(3-methoxypropyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B2521925.png)
![2,5-dichloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2521927.png)
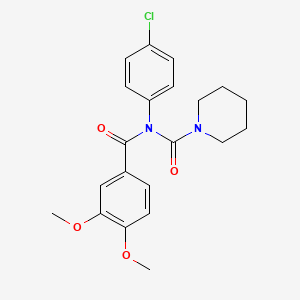
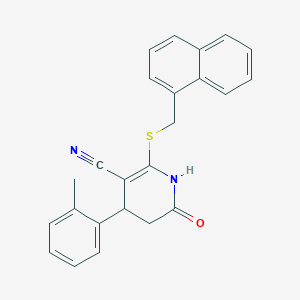
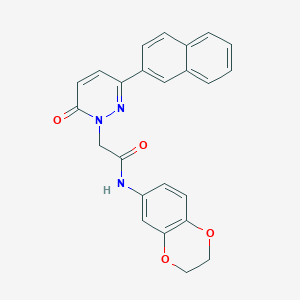
![N-[(1-phenylpyrrolidin-2-yl)methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2521935.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2521937.png)
![7-(4-benzylpiperazine-1-carbonyl)-5-isopropyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2521939.png)
![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2521940.png)
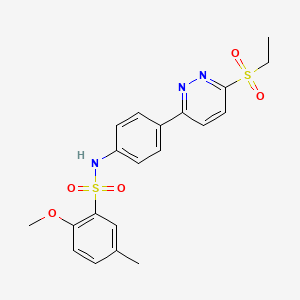
![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2521943.png)